molecular formula C13H19NO2S B5557146 1-(benzylsulfonyl)azepane

1-(benzylsulfonyl)azepane

Cat. No.: B5557146
M. Wt: 253.36 g/mol
InChI Key: CRWUIWIYBHVTQV-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)azepane is an organic compound of interest in chemical and pharmacological research. It features an azepane ring, a seven-membered nitrogen-containing heterocycle, modified with a benzylsulfonyl functional group. This structure is commonly investigated for its potential as a building block in organic synthesis and as a scaffold in medicinal chemistry. The sulfonyl group can act as a versatile handle for further chemical transformations or contribute to molecular interactions with biological targets. Compounds with sulfonamide functionalities are often explored for their ability to interact with enzymes, such as serine proteases . Research into similar structures has shown potential in modulating various biological pathways, though the specific mechanism of action for this compound would require further experimental validation. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylsulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c15-17(16,12-13-8-4-3-5-9-13)14-10-6-1-2-7-11-14/h3-5,8-9H,1-2,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWUIWIYBHVTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Investigations of 1 Benzylsulfonyl Azepane

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for exploring the conformational space of flexible molecules like 1-(benzylsulfonyl)azepane. The seven-membered azepane ring is non-planar and can adopt several low-energy conformations, the distribution of which is significantly influenced by the nature of the substituent on the nitrogen atom.

The unsubstituted azepane ring is known to be highly flexible. Computational studies on cycloheptane and related heterocycles have identified a complex potential energy surface with multiple stable conformers, including chair, boat, and twist-boat forms. For the parent azepane, the twist-chair conformation is generally considered the most stable energetic minimum.

However, the introduction of a substituent on the nitrogen atom can alter these preferences. Studies on substituted azepanes have shown that a single functional group can bias the ring's conformation. For instance, selective monofluorination of an azepane ring was found to favor one major conformation for a specific diastereomer rsc.orgnih.gov. In the case of this compound, the bulky and sterically demanding benzylsulfonyl group is expected to impose significant conformational restrictions on the azepane ring, limiting its flexibility and favoring a more defined geometry to minimize steric strain.

Theoretical studies on arylsulfonamides have revealed that the conformation is often stabilized by weak intramolecular interactions, such as C–H⋯O hydrogen bonds between the aromatic ring's hydrogens and the sulfonyl oxygens. These interactions can act as a "conformational scaffold," constraining the side chains and promoting specific spatial orientations that may be crucial for biological activity researchgate.net. Rotational spectroscopy studies on simple benzenesulfonamides indicate that the most stable conformers feature the S–N bond oriented nearly perpendicular to the plane of the benzene (B151609) ring nih.gov.

For this compound, these principles suggest a conformation where the benzyl (B1604629) group is positioned to minimize steric clashes with the azepane ring. This is likely achieved through a specific rotation around the N-S and S-C bonds, leading to a preferred orientation of the phenyl ring relative to the heterocyclic system. Such conformational locking is a key feature in the design of molecules intended to fit into specific protein binding sites nih.gov. The steric hindrance from the bulky substituent likely destabilizes certain azepane ring conformations, further narrowing the ensemble of low-energy structures.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic properties and reactivity. These methods are used to calculate molecular orbital energies, charge distributions, and reaction pathways.

The electronic structure of a molecule is fundamentally linked to its chemical reactivity. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity researchgate.netnih.gov.

While specific DFT calculations for this compound are not available in the cited literature, extensive studies on structurally related sulfonamides provide a reliable basis for prediction nih.govscientific.netresearchgate.net. In typical arylsulfonamides, the HOMO is often localized over the electron-rich aromatic ring and the nitrogen atom, while the LUMO is distributed over the electron-withdrawing sulfonyl group and the attached aryl system. This distribution facilitates intramolecular charge transfer, a key feature of their electronic behavior nih.gov.

Based on these analogs, the electronic properties of this compound can be predicted. The HOMO-LUMO gap would indicate its kinetic stability and reactivity profile. The molecular electrostatic potential (MEP) map, another output of these calculations, would reveal the regions of positive and negative charge, highlighting the sites most susceptible to electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of Structurally Related Sulfonamides Using DFT

CompoundDFT Method/Basis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Source
SulfadiazineB3LYP/6-311++G(d,p)-6.91-1.415.50 researchgate.net
SulfamerazineB3LYP/6-311++G(d,p)-6.83-1.445.39 researchgate.net
4-Methyl-N-(naphthalene-1-yl)benzene sulfonamideB3LYP/6-31G(d,p)-8.76-3.515.25 nih.gov
4-Methyl-N-(2-methylphenyl) benzene sulfonamideB3LYP/6-31G(d,p)-6.45-1.415.04 scientific.net

This interactive table summarizes data from DFT studies on analogous sulfonamide compounds to predict the electronic behavior of this compound.

DFT is a powerful predictive tool for understanding the selectivity of chemical reactions. By calculating the energy barriers of different possible reaction pathways, researchers can determine the most likely regio- or stereochemical outcome.

For molecules containing a sulfonyl group, DFT has been successfully used to explain observed selectivities. For example, in [3+2] cycloaddition reactions, the presence of a phenylsulfonyl group was shown to be the origin of complete regioselectivity imist.ma. Similarly, DFT calculations have elucidated the origin of stereoselectivity in iridium-catalyzed silylations of C-H bonds in sulfonamides, attributing the preference for the trans product to the thermodynamics of the oxidative addition step acs.org. In other cases, the choice of metal catalyst in amination reactions of N-acylpyrazoles was shown to control regioselectivity, a phenomenon rationalized by DFT calculations which revealed different coordination preferences of the metal centers nih.gov.

In the context of this compound, DFT could be employed to predict the outcomes of various potential reactions. For instance, if the azepane ring were to undergo functionalization, DFT calculations could predict which carbon atom is most susceptible to attack. Likewise, if the molecule were to participate in a cycloaddition or other complex reaction, transition state modeling could predict the stereochemical and regiochemical course of the reaction with high accuracy researchgate.net.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex mdpi.com. It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a protein target. The strength of this interaction is quantified as a binding affinity or docking score.

While no specific docking studies for this compound were found, the extensive literature on the docking of N-arylsulfonyl heterocycles provides a strong foundation for predicting its potential biological targets and binding modes nih.govwu.ac.thresearchgate.net. The sulfonyl group is a key pharmacophore in many clinically used drugs and is known to be a potent hydrogen bond acceptor nih.gov. The two oxygen atoms of the sulfonyl moiety can form strong hydrogen bonds with amino acid residues like arginine, lysine, or asparagine in a protein's active site researchgate.net. Furthermore, the benzyl group offers the potential for hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Docking studies on N-arylsulfonyl-piperazine analogs have identified them as inhibitors of the glucokinase-glucokinase regulatory protein (GK-GKRP), a target for anti-diabetic agents wu.ac.thresearchgate.net. Other studies have shown that arylsulfonamides are potent inhibitors of carbonic anhydrases nih.gov. The structural features of this compound make it a plausible candidate for interacting with a range of biological targets, including kinases, proteases, and G-protein coupled receptors (GPCRs). A hypothetical docking simulation would likely show the sulfonyl oxygens engaging in hydrogen bonding, while the benzyl and azepane moieties occupy hydrophobic pockets within the receptor.

Table 2: Summary of Molecular Docking Studies on Structurally Related N-Sulfonylated Heterocycles

Compound ClassProtein TargetKey Predicted InteractionsPotential ApplicationSource(s)
N-Arylsulfonyl-piperazinesGlucokinase Regulatory Protein (GCKR)Hydrogen bonding, hydrophobic interactionsAnti-diabetic wu.ac.th, researchgate.net
ArylsulfonamidesCarbonic Anhydrases (CAs)Coordination with active site zinc ion, hydrogen bonding with key residuesDiuretic, anti-glaucoma nih.gov
N'-(Arylsulfonyl)pyrazolinyl SteroidsAcetylcholinesterase, TNF-αHydrogen bonding, hydrophobic interactions, π-π stackingNeuroprotective (Anti-Alzheimer's) nih.gov
Benzoate Ester-Linked Arylsulfonyl HydrazonesTubulinHydrogen bonding with amino acid residues in the colchicine binding siteAnticancer mdpi.com

This interactive table presents findings from docking studies on compounds structurally related to this compound, suggesting its potential biological targets and interaction patterns.

In Silico Studies on Molecular Interactions with Defined Biological Targets (e.g., Enzymes, Receptors)

In silico methodologies, particularly molecular docking, are pivotal in predicting and analyzing the interactions between ligands like azepane sulfonamides and their biological targets. nih.gov These studies simulate the binding of a molecule into the active site of a target protein, providing insights into its potential biological activity. Research on azepane sulfonamides and related structures has identified several key biological targets.

One of the prominent targets for azepane sulfonamides is the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . nih.gov This enzyme is involved in converting inactive cortisone to active cortisol and is a therapeutic target for metabolic syndrome and diabetes. nih.govajol.info Computational studies have been instrumental in the discovery and optimization of azepane sulfonamides as potent 11β-HSD1 inhibitors. nih.gov

Another significant area of investigation is the interaction of azepane-containing compounds with central nervous system receptors, such as the serotonin (B10506) 5-HT6 receptor . This receptor is a target for treating cognitive deficits associated with conditions like Alzheimer's disease. nih.govacs.org Molecular docking studies have been used to understand why certain azepane derivatives exhibit high affinity and selectivity for the 5-HT6 receptor. nih.govnih.gov

Furthermore, the sulfonamide moiety itself is a classic pharmacophore known to interact with carbonic anhydrases (CAs) . nih.govresearchgate.net These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications. In silico evaluations help predict the binding of various sulfonamides to different CA isoforms. researchgate.netnih.gov

Table 1: Biological Targets of Azepane Sulfonamides and Related Compounds Studied via In Silico Methods

Target ClassSpecific TargetTherapeutic AreaComputational Method
Enzyme11β-HSD1Metabolic Syndrome, DiabetesMolecular Docking, Deep Learning VS
EnzymeCarbonic Anhydrases (CAs)Glaucoma, EpilepsyMolecular Docking
GPCRSerotonin 5-HT6 ReceptorAlzheimer's Disease, Cognitive DeficitsMolecular Docking, Homology Modeling

Prediction of Ligand-Protein Binding Modes and Key Interactions (e.g., Hydrogen Bonding, Hydrophobic, π-Stacking)

Molecular docking simulations not only identify potential binders but also predict the specific binding pose of the ligand within the protein's active site. This allows for a detailed analysis of the non-covalent interactions that stabilize the ligand-protein complex, which are crucial for binding affinity and selectivity. researchgate.net These interactions typically include hydrogen bonds, hydrophobic contacts, and π-stacking.

For sulfonamide-based inhibitors targeting carbonic anhydrases , a highly conserved binding mode is frequently observed. The ionized sulfonamide nitrogen atom coordinates directly with the catalytic zinc ion (Zn²⁺) in the active site. nih.govnih.gov This primary interaction is further stabilized by a network of hydrogen bonds. Specifically, the NH moiety of the deprotonated sulfonamide often forms a hydrogen bond with the hydroxyl group of residue Thr199, while one of the sulfonyl oxygen atoms forms another hydrogen bond with the backbone NH of the same Thr199 residue. researchgate.net The aromatic or heterocyclic portions of the molecule engage in van der Waals and hydrophobic interactions with other residues lining the active site cavity. researchgate.net

In the context of 5-HT6 receptor antagonists , computational models predict that the protonated nitrogen of the azepane ring (or a similar basic amine) forms a crucial ionic interaction or salt bridge with a conserved aspartate residue, Asp(3.32). nih.govnih.gov The binding is further anchored by other interactions. For example, the sulfonamide oxygen atoms can act as hydrogen bond acceptors, interacting with residues like Ser(5.43) and Asn(6.55). nih.gov The benzyl group of a compound like this compound would likely engage in hydrophobic and π-π stacking interactions with aromatic residues such as Phenylalanine (Phe) within the receptor's binding pocket. nih.govresearchgate.net

Table 2: Predicted Key Interactions for Azepane-Containing Ligands at Biological Targets

TargetLigand ClassKey Interacting ResiduesType of Interaction
Carbonic Anhydrase IISulfonamidesCatalytic Zn²⁺, Thr199, Glu106Metal Coordination, Hydrogen Bonding
5-HT6 ReceptorAzepane DerivativesAsp(3.32), Ser(5.43), Asn(6.55), Phe(6.52)Salt Bridge, Hydrogen Bonding, π-π Stacking

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Computational methods are essential for rationalizing and predicting the structure-activity relationship (SAR) of a series of compounds. researchgate.net By analyzing how small structural modifications affect binding affinity and activity, researchers can design more potent and selective molecules. For azepane sulfonamides, computational SAR studies have guided the optimization of these molecules for various targets.

For instance, in the development of azepane sulfonamides as 11β-HSD1 inhibitors, SAR studies focused on substitutions at the 4-position of the azepane ring. These investigations led to the discovery of compounds with nanomolar potency, demonstrating that modifications at this position significantly influence the interaction with the enzyme. nih.gov Similarly, for 5-HT6 receptor antagonists, computational analyses have shown that conformational constraint of the amine-containing side chain, such as incorporating it into a bicyclic system with the azepane ring, can improve properties like brain penetration while maintaining high receptor affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Azepane Sulfonamides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in biological activity of a set of compounds with changes in their physicochemical properties, which are quantified by molecular descriptors. mdpi.commedwinpublishers.com A statistically significant QSAR model can be used to predict the activity of newly designed compounds before their synthesis.

While specific QSAR models exclusively for azepane sulfonamides are not widely published, numerous studies have been conducted on broader classes of sulfonamides for various biological activities. medwinpublishers.comnih.govresearchgate.net These models typically employ a range of descriptors:

Topological descriptors: Quantify aspects of molecular structure like size, shape, and branching.

Electronic descriptors: Describe the electronic properties of the molecule, such as charge distribution and dipole moment.

Hydrophobic descriptors: Often represented by the partition coefficient (logP), which is crucial for membrane permeability and interaction with hydrophobic pockets in proteins. mdpi.com

For example, a 2D-QSAR analysis of aromatic sulfonyl hydrazones as antimicrobial agents found that for activity against E. coli, the most important descriptor was the total point-charge component of the molecular dipole, while for S. aureus, it was the partial negative surface area. researchgate.net Such models provide valuable insights that can guide the design of novel azepane sulfonamides by highlighting the key molecular properties that need to be optimized for a desired biological effect.

Pharmacophore Modeling for Azepane-Containing Systems

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. dovepress.comresearchgate.net Pharmacophore models are powerful tools in drug discovery, often used as 3D queries to search large chemical databases for novel scaffolds.

For azepane-containing systems, pharmacophore modeling has been successfully applied, particularly for 5-HT6 receptor antagonists. A widely accepted pharmacophore model for 5-HT6 antagonists was developed using a diverse set of known inhibitors. nih.gov The key features of this model include:

A positive ionizable feature (P) , typically corresponding to the protonated amine of the azepane ring.

A hydrogen bond acceptor (A) , often represented by one of the sulfonamide oxygens.

A hydrophobic site (H) .

An aromatic ring (R) , which would correspond to the benzyl group in this compound.

This model effectively maps the crucial interaction points within the 5-HT6 receptor binding site. The distances and angles between these features are critical for activity, and the model serves as a robust template for designing new and structurally diverse antagonists. nih.govdntb.gov.ua

Table 3: Key Features of a 3D Pharmacophore Model for 5-HT6 Receptor Antagonists

Pharmacophore FeatureCorresponding Chemical GroupPredicted Interaction
Positive Ionizable (P)Protonated Azepane NitrogenIonic bond/Salt bridge with Asp(3.32)
Hydrogen Bond Acceptor (A)Sulfonyl OxygenHydrogen bond with Ser(5.43) / Asn(6.55)
Aromatic Ring (R)Benzyl/Aryl Groupπ-π stacking with Phe(6.52)
Hydrophobic Site (H)Alkyl or Aromatic GroupsHydrophobic interaction with receptor pocket

Virtual Screening and Lead Optimization Strategies

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach significantly reduces the time and cost associated with high-throughput screening (HTS) of physical compounds. enamine.net VS can be ligand-based, using a pharmacophore model as a query, or structure-based, which involves docking compounds into the target's 3D structure. nih.govchemrxiv.org

Once initial "hits" are identified through VS, the process of lead optimization begins. This iterative cycle involves designing, synthesizing, and testing new analogues to improve the potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of the lead compound. patsnap.comdanaher.com Computational methods are heavily utilized in this phase. nih.gov For example, molecular docking can predict how modifications to the lead structure will affect its binding mode and affinity. chemrevlett.com QSAR and pharmacophore models can guide the design of new derivatives with predicted higher activity. danaher.com Furthermore, in silico ADMET prediction tools are used to flag potential liabilities, such as poor oral bioavailability or potential toxicity, early in the optimization process, allowing chemists to prioritize the synthesis of compounds with a higher probability of success. dovepress.comnih.gov

Role of 1 Benzylsulfonyl Azepane As a Synthetic Intermediate and Platform Molecule

Building Block in Complex Organic Synthesis

The azepane ring is a key structural motif found in a variety of biologically active compounds. nih.govlifechemicals.com Its flexible seven-membered structure can present substituents in a three-dimensional space that is distinct from more common five- and six-membered rings, making it a desirable scaffold in drug discovery. researchgate.net Consequently, methods for the synthesis and functionalization of azepanes are of considerable interest. 1-(Benzylsulfonyl)azepane serves as a stable, readily accessible starting point for the elaboration of this important heterocyclic system.

The primary role of this compound as a synthetic intermediate is to serve as a precursor to azepanes with diverse substitution patterns. The benzylsulfonyl group is a key enabler of this strategy. As a protecting group, it is stable to a range of reaction conditions, allowing chemists to perform modifications on other parts of the molecule without affecting the nitrogen atom. nih.govnsf.gov

Furthermore, N-sulfonyl groups can facilitate the deprotonation of the adjacent α-carbon atoms (the carbons next to the nitrogen). This C-H activation allows for the introduction of various substituents at this position. The process typically involves treating the N-sulfonylated amine with a strong base to form a carbanion, which can then react with a wide range of electrophiles to create a new carbon-carbon or carbon-heteroatom bond. nih.govnsf.gov This strategy enables the conversion of the simple this compound scaffold into a library of α-substituted azepane derivatives.

Once the desired modifications to the azepane ring are complete, the benzylsulfonyl group can be removed through a deprotection step. A common method for this is hydrogenolysis, which involves catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) and a source of hydrogen. sciencemadness.orgtotal-synthesis.com This cleavage reaction regenerates the secondary amine of the azepane ring, which can then be used for further functionalization if desired, yielding the final diversified azepane product.

Feature of Benzylsulfonyl GroupDescriptionTypical Conditions for Removal (Deprotection)
Protecting Group Shields the reactive secondary amine, preventing it from participating in unwanted side reactions. It is stable to many acidic, basic, and oxidative/reductive conditions.Catalytic Hydrogenolysis (e.g., H₂, Pd/C in a solvent like ethanol (B145695) or methanol). sciencemadness.org
Activating Group Facilitates the deprotonation of the α-carbon (C-H activation), enabling the introduction of substituents at that position.Treatment with a strong base (e.g., n-butyllithium) followed by reaction with an electrophile. nih.govnsf.gov

The azepane core is a feature of several complex natural products known for their significant biological activity. nih.govlifechemicals.com The total synthesis of such molecules is a complex undertaking that requires a strategic sequence of reactions to build the target structure with the correct stereochemistry. beilstein-journals.orgsci-hub.se In these syntheses, protecting groups are essential tools to mask reactive functional groups while other parts of the molecule are being assembled. beilstein-journals.org

While no specific total synthesis has been found in the reviewed literature that explicitly names this compound as a key intermediate, its properties make it a highly suitable candidate for such a role. The robustness of the N-benzylsulfonyl protecting group would allow it to be carried through multiple synthetic steps. For instance, in the construction of a complex alkaloid containing a functionalized azepane ring, this compound could serve as the foundational azepane unit. Synthetic chemists could build out other portions of the molecule, confident that the azepane nitrogen would remain unreactive until a late-stage deprotection step unveils it for final modification or as part of the completed bioactive scaffold.

The importance of the azepane scaffold is highlighted by its presence in various natural products and approved drugs.

Compound NameClass/UseSignificance
(-)-Balanol Natural ProductA fungal metabolite that acts as a potent inhibitor of protein kinase C (PKC). nih.govlifechemicals.com
Azelastine Pharmaceutical DrugA potent second-generation antihistamine used for the treatment of allergic rhinitis and conjunctivitis. lifechemicals.com
Tolazamide Pharmaceutical DrugAn oral anti-diabetic drug used to manage type 2 diabetes. lifechemicals.com
Cephalotaxus Alkaloids Natural ProductsA class of alkaloids with antileukemic and antitumor activities, some of which feature seven-membered nitrogen-containing rings. beilstein-journals.org

Development of Novel Chemical Probes

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function in a biological system. nih.govd-nb.info The design of these tools often requires the synthesis of analogues of a known bioactive scaffold that incorporate a reporter tag, such as a fluorescent dye, a biotin (B1667282) handle for affinity purification, or a photoactivatable group for covalent labeling. nih.gov

There is no direct mention in the surveyed literature of this compound being used to create labeled analogues for mechanistic studies. However, its structure lends itself to such modifications. A synthetic chemist could design and create labeled versions of this compound to investigate reaction mechanisms or to develop probes for biological targets if a bioactive derivative were identified.

For example, a radiolabeled version could be synthesized for use in positron emission tomography (PET) imaging or in binding assays. This could be achieved by using a benzylsulfonyl chloride prepared with Carbon-14 or Tritium. Alternatively, for mechanistic studies of reactions involving the benzylsulfonyl group, a deuterated version could be prepared. To create a probe for identifying protein targets, a derivative could be synthesized where the phenyl ring of the benzylsulfonyl group is functionalized with a photo-crosslinking group, such as an azide (B81097) or a diazirine. Upon photoactivation, this probe would covalently bind to nearby proteins, allowing for their subsequent identification.

Application in Materials Science

The field of materials science involves the design and discovery of new materials, particularly polymers. d-nb.infojchemrev.combeilstein-journals.org Monomers, the building blocks of polymers, are typically small organic molecules that can link together to form long chains. jchemrev.com While heterocyclic compounds are sometimes incorporated into polymer backbones to impart specific properties, the overwhelming focus of research into azepane chemistry is on its applications in medicinal chemistry and the synthesis of discrete, biologically active small molecules. nih.govnepjol.infolifechemicals.com

Based on a review of the available literature, there are no documented applications of this compound as a monomer or a core component in the field of materials science. Its value is primarily recognized as an intermediate for the synthesis of complex organic molecules for pharmaceutical and biological applications. lifechemicals.comnih.gov

Mechanistic Investigations of Molecular Interactions for Azepane Sulfonamides Excluding Clinical Outcomes

Enzyme Inhibition Mechanisms

The sulfonamide group is a key structural feature that drives the interaction of this class of compounds with several enzyme families. Investigations have centered on their potential to inhibit enzymes implicated in a range of physiological processes.

In Vitro Target Engagement Studies

While specific in vitro target engagement data for 1-(benzylsulfonyl)azepane is not extensively available in the public domain, studies on closely related azepane sulfonamides have demonstrated potent inhibitory activity against specific enzymes. For the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a series of azepane sulfonamides has been explored, leading to the discovery of highly potent inhibitors. nih.gov Structure-activity relationship (SAR) studies on the azepane ring have been crucial in identifying compounds with significant inhibitory capacities, with some derivatives exhibiting IC50 values in the low nanomolar range. nih.gov

Similarly, derivatives of azepane sulfonamides have been evaluated for their inhibitory effects on human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated isoform IX (hCA IX). researchgate.net Many synthesized compounds in these studies have shown inhibitory activities with IC50 values in the low nanomolar range. researchgate.net For instance, a series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide (B126) derivatives were synthesized and showed potent inhibitory activity against CA IX. researchgate.net

Interactive Table: In Vitro Enzyme Inhibition Data for Azepane Sulfonamide Derivatives

Compound Class Target Enzyme Reported Potency (IC50/Ki)
Azepane Sulfonamides 11β-HSD1 Potent inhibition, with some compounds having IC50 values as low as 3.0 nM. nih.gov
3-(Azepan-1-ylsulfonyl)-N-aryl benzamides Carbonic Anhydrase IX Low nanomolar IC50 values, with the most potent compound showing an IC50 of 19 nM. researchgate.net

Molecular Basis of Enzyme Inhibition

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): The inhibition of 11β-HSD1 by azepane sulfonamides has been the subject of structure-activity relationship (SAR) studies. These investigations have highlighted the importance of substitutions at the 4-position of the azepane ring for achieving high potency. nih.gov The discovery of compounds with IC50 values in the low nanomolar range suggests a strong and specific interaction with the enzyme's active site. nih.gov

Polo-Like Kinase 1 (PLK1) and Neuraminidase: There is currently no available scientific literature detailing the molecular basis of inhibition of PLK1 or neuraminidase by this compound.

Receptor Binding and Modulation

The interaction of azepane-containing compounds with various neurotransmitter receptors has been a subject of investigation, although specific data for this compound are limited.

Ligand-Receptor Interaction Profiling

Direct ligand-receptor interaction profiling for this compound with dopamine, serotonin (B10506), or NMDA receptors is not well-documented in published research. However, studies on structurally related compounds provide some context. For instance, the benzenesulfonyl group has been identified as a significant determinant in the binding of tryptamine-related molecules to 5-HT6 serotonin receptors. researchgate.net The presence or absence of this group influences the orientation of the ligand within the receptor's binding domain. researchgate.net Research on benzoazepine derivatives has shown that these structures can act as potent antagonists at the glycine (B1666218) binding site of the NMDA receptor. uomustansiriyah.edu.iq There is no specific data available to confirm similar interactions for this compound.

Allosteric Modulation Mechanisms

There is no specific information available in the scientific literature describing allosteric modulation mechanisms of this compound on any receptor. However, some studies have explored tricyclic sulfonamides as positive allosteric modulators of glycine receptors, suggesting that the sulfonamide scaffold can participate in allosteric interactions. mdpi.com

Cellular Pathway Perturbation at a Molecular Level

Research on a closely related class of compounds, N-benzylsulfonyl-2-phenylazepanes, has demonstrated their ability to perturb cellular pathways at the molecular level by inhibiting the expression of the pro-apoptotic protein Bim. researchgate.netnih.gov Upregulation of Bim is implicated in the apoptosis of cardiomyocytes following chronic activation of beta-adrenergic receptors. nih.gov The investigated N-benzylsulfonyl-2-phenylazepanes were found to be capable of reducing Bim expression levels to as low as 7% of the control at a concentration of 10 μM in cardiomyocytes. researchgate.netnih.gov This inhibition of Bim expression is proposed as a direct mechanism to protect against stress-induced apoptosis. nih.gov The molecular mechanism is thought to involve the transcriptional induction of Bim through the β-adrenoceptor/cyclic AMP/PKA pathway, which is then inhibited by the N-benzylsulfonyl-2-phenylazepane compounds. researchgate.net

Interactive Table: Cellular Pathway Perturbation by N-benzylsulfonyl-2-phenylazepanes

Compound Class Cellular Pathway Molecular Effect

Modulation of Protein Expression (e.g., Bim Expression)

Research has demonstrated that azepane sulfonamides, particularly the N-benzylsulfonyl-2-phenylazepane scaffold, can significantly modulate the expression of key proteins involved in apoptosis. A primary target identified in these studies is the pro-apoptotic protein Bim (Bcl-2-like protein 11).

In a study investigating a class of N-benzylsulfonyl-2-phenylazepanes, which includes the core structure of "this compound," a notable reduction in Bim expression was observed. nih.gov These compounds were found to be potent inhibitors of Bim expression in a mouse embryonic fibroblast model. nih.gov Specifically, in cardiomyocytes under conditions of chronic beta-adrenergic receptor activation, certain analogs were capable of reducing Bim expression levels to as low as 7% of the control at a concentration of 10 μM. nih.gov This demonstrates a significant downregulatory effect on this critical pro-apoptotic protein.

The following table summarizes the observed modulation of Bim expression by a representative N-benzylsulfonyl-2-phenylazepane compound as detailed in the research findings.

Table 1: Effect of a Representative N-benzylsulfonyl-2-phenylazepane on Bim Expression

Compound Concentration Percentage of Bim Expression (Compared to Control) Cell Type

Data derived from studies on N-benzylsulfonyl-2-phenylazepanes. nih.gov

This targeted modulation of Bim expression highlights a key molecular interaction of this class of azepane sulfonamides.

Interference with Molecular Signaling Cascades

The modulation of Bim expression by azepane sulfonamides is understood to be a consequence of their interference with specific molecular signaling cascades. While the precise mechanism for "this compound" is a subject of ongoing investigation, the existing body of research points towards a plausible pathway involving key transcriptional regulators.

The induction of Bim is known to be driven by the synergistic action of the transcriptional co-activator CBP (CREB-binding protein) and the proto-oncogene c-Myc. The association of CBP with c-Myc leads to modifications in histone acetylation and methylation at the Bim promoter site, thereby upregulating its expression. It is hypothesized that azepane sulfonamides may exert their effect by disrupting this critical interaction between CBP and c-Myc.

While direct evidence of "this compound" binding to the CBP/c-Myc complex is still being explored, studies on the broader class of sulfonamides have shown their potential to inhibit β-catenin signaling, which can, in turn, reduce c-MYC levels. nih.gov This suggests that interference with c-Myc-driven transcription is a known activity of some sulfonamide-based compounds.

Furthermore, the research on N-benzylsulfonyl-2-phenylazepanes has indicated that their anti-apoptotic effect, achieved through the reduction of Bim expression, occurs with minimal inhibitory impact on protein kinase A (PKA) activity. nih.gov This finding is significant as it helps to distinguish the compound's mechanism from other pathways that might influence apoptosis, suggesting a more targeted interference with a specific signaling cascade.

The proposed mechanism of action is the disruption of the transcriptional machinery responsible for Bim expression, specifically the CBP/c-Myc complex, thereby leading to the observed decrease in Bim protein levels.

Analytical Methodologies for the Characterization of 1 Benzylsulfonyl Azepane and Its Derivatives

Spectroscopic Techniques

Spectroscopy is an indispensable tool for the detailed structural analysis of 1-(benzylsulfonyl)azepane. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete picture of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

NMR spectroscopy is the most powerful method for the structural elucidation of organic compounds, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the azepane ring and the benzylsulfonyl group. The protons of the benzyl (B1604629) group typically appear in the aromatic region (δ 7.2-7.5 ppm). The benzylic protons (CH₂) attached to the sulfonyl group are expected to resonate as a singlet at approximately δ 4.3 ppm. The protons on the azepane ring will show more complex splitting patterns in the aliphatic region. The protons alpha to the nitrogen atom (positions 2 and 7) are expected to appear around δ 3.3-3.5 ppm, while the other methylene protons of the azepane ring (positions 3, 4, 5, and 6) would likely produce signals in the range of δ 1.5-1.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The aromatic carbons of the benzyl group are expected to show signals in the region of δ 127-138 ppm. The benzylic carbon will likely appear around δ 58 ppm. For the azepane ring, the carbons adjacent to the nitrogen (C2 and C7) are expected to resonate at approximately δ 48-50 ppm, while the other ring carbons (C3, C4, C5, and C6) would appear further upfield, typically in the δ 26-30 ppm range. conicet.gov.ar

Predicted NMR Data for this compound

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Benzylic CH₂ ~ 4.3 (s) ~ 58
Aromatic CH (ortho, meta, para) ~ 7.2 - 7.5 (m) ~ 127 - 130
Aromatic C (ipso) - ~ 138
Azepane CH₂ (α to N) ~ 3.3 - 3.5 (m) ~ 48 - 50
Azepane CH₂ (β, γ to N) ~ 1.5 - 1.9 (m) ~ 26 - 30

s = singlet, m = multiplet

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the sulfonyl group and the hydrocarbon framework. The two most prominent bands for the sulfonyl group (SO₂) are the asymmetric and symmetric stretching vibrations, which are expected to appear around 1350-1330 cm⁻¹ and 1160-1140 cm⁻¹, respectively. researchgate.net The presence of the aromatic ring from the benzyl group would be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.orguc.edu The aliphatic C-H stretching vibrations of the azepane ring are expected just below 3000 cm⁻¹. libretexts.orguc.edu

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Sulfonyl (SO₂) Asymmetric Stretch 1350 - 1330
Sulfonyl (SO₂) Symmetric Stretch 1160 - 1140
Aromatic C-H Stretch 3100 - 3000
Aromatic C=C Stretch 1600 - 1450
Aliphatic C-H Stretch 2960 - 2850

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation pattern in electron ionization (EI) mass spectrometry can provide valuable structural clues. A common fragmentation pathway for sulfonamides involves the cleavage of the S-N bond and the S-C bond. A significant fragment would likely be the tropylium ion (C₇H₇⁺) at m/z 91, which is a very stable carbocation formed from the benzyl group. Another expected fragmentation would be the loss of the benzyl radical to give a fragment corresponding to the sulfonylated azepane moiety. The azepane ring itself can undergo fragmentation, leading to the formation of smaller iminium ions. researchgate.net For instance, the N-methylazepane moiety is known to produce a characteristic fragment at m/z 112. researchgate.net

Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Structure Fragmentation Pathway
253 [M]⁺ (Molecular Ion) -
91 [C₇H₇]⁺ (Tropylium ion) Cleavage of the benzyl-sulfonyl bond
158 [C₆H₁₂NSO₂]⁺ Loss of the benzyl group
98 [C₆H₁₂N]⁺ Cleavage of the S-N bond

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient technique for the separation, identification, and quantification of compounds. For the analysis of sulfonamides like this compound, reversed-phase HPLC is typically used. mtc-usa.comnanobioletters.com This involves a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase. mtc-usa.comnanobioletters.com

A typical mobile phase for the analysis of sulfonamides could be a mixture of an aqueous buffer (e.g., phosphate buffer or water with a small percentage of formic or acetic acid) and an organic modifier like acetonitrile or methanol. mdpi.comnih.gov The gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with different polarities. mdpi.comnih.gov Detection is commonly performed using a UV detector, as the benzyl group in this compound will absorb UV light. mtc-usa.comnanobioletters.com

Typical HPLC Conditions for Sulfonamide Analysis

Parameter Condition
Stationary Phase Reversed-phase C18 or C8 column
Mobile Phase Acetonitrile/Water or Methanol/Water with an acidic modifier (e.g., formic acid)
Elution Mode Gradient or Isocratic
Detection UV-Vis Detector

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds, and determining their purity. For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. researchgate.netresearchgate.net

The choice of the mobile phase is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetone) is commonly used. The polarity of the mobile phase can be adjusted to optimize the retardation factor (Rf) values of the components. For sulfonamides, mobile phases such as chloroform-methanol or ethyl acetate-methanol have been reported to give good separation. researchgate.net Visualization of the spots on the TLC plate can be achieved under UV light (due to the UV-active benzyl group) or by using a staining agent like potassium permanganate or iodine vapor.

Common TLC Systems for Sulfonamide Separation

Stationary Phase Typical Mobile Phase Compositions
Silica Gel 60 F₂₅₄ Hexane/Ethyl Acetate mixtures
Toluene/Acetone mixtures
Chloroform/Methanol mixtures

Stereochemical Characterization

The three-dimensional arrangement of atoms in this compound and its derivatives is a critical determinant of their chemical and biological properties. Stereochemical characterization involves the determination of the absolute configuration of chiral centers and the measurement of enantiomeric purity.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules in the solid state. This technique provides a detailed three-dimensional map of the electron density within a single crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms.

For N-sulfonylated heterocyclic compounds, such as derivatives of this compound, single-crystal X-ray diffraction analysis reveals key structural parameters. While a crystal structure for this compound itself is not publicly available, analysis of closely related structures, such as N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines, provides valuable insights into the expected molecular geometry.

In a representative crystal structure of a methylated N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepine, the seven-membered azepine ring adopts a chair conformation. conicet.gov.ar The analysis of bond lengths, bond angles, and torsion angles provides a precise model of the molecule's structure. The absolute configuration can be determined with confidence, often expressed by the Flack parameter, which should ideally be close to zero for the correct enantiomer.

Table 1: Representative Crystallographic Data for an N-sulfonylated Benzazepine Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)11.234(5)
β (°)98.76(3)
Volume (ų)1734.5(12)
Z4
Final R indices [I>2σ(I)]R₁ = 0.054, wR₂ = 0.132
Absolute Configuration Parameter0.02(7)

Note: Data is for a representative N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepine and is intended to be illustrative of the type of data obtained from X-ray crystallography. conicet.gov.ar

Polarimetry for Enantiomeric Excess Determination

Polarimetry is a technique used to measure the rotation of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of this rotation are characteristic of the substance, its concentration, the path length of the light, the temperature, and the wavelength of the light used. The specific rotation, [α], is a fundamental property of a chiral molecule.

For this compound derivatives that are chiral, polarimetry is a primary method for determining the enantiomeric excess (ee) of a sample. The enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. A non-racemic mixture of enantiomers will exhibit a net optical rotation.

The correlation between the sign of the specific optical rotation and the absolute configuration (R or S) is not always straightforward and often requires comparison with compounds of known absolute configuration or theoretical calculations. For instance, in a study of chiral 2-substituted chromanes, it was found that the sign of the specific optical rotation was fundamentally related to the helicity of the dihydropyran ring. mdpi.com Similar structure-property relationships would need to be established for chiral derivatives of this compound to confidently assign absolute configuration based on optical rotation alone.

Table 2: Illustrative Polarimetry Data and Enantiomeric Excess Calculation

SampleMeasured Optical Rotation (α)Specific Rotation [α]Enantiomeric Excess (ee) (%)
Pure Enantiomer A+2.50°+100°100
Pure Enantiomer B-2.50°-100°100
Sample Mixture+1.25°+50°50

Note: This table presents hypothetical data to illustrate the principles of polarimetry and enantiomeric excess determination.

Other Advanced Analytical Techniques

Beyond stereochemical characterization, a suite of advanced analytical techniques is essential for the complete structural elucidation and purity assessment of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the connectivity of atoms in a molecule. For N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines, detailed 1D and 2D NMR experiments (such as COSY, HMQC, and HMBC) have allowed for the complete and unambiguous assignment of proton and carbon signals. conicet.gov.ar For this compound, one would expect characteristic signals for the protons of the benzyl group and the azepane ring in the ¹H NMR spectrum. The ¹³C NMR spectrum would similarly show distinct resonances for the carbon atoms in these moieties.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula. Fragmentation patterns observed in the mass spectrum can offer valuable structural information.

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational modes. For this compound, the sulfonamide group would exhibit characteristic stretching vibrations for the S=O and N-S bonds. The SO₂ symmetric stretching bands for sulfonamides typically appear in the region of 1170 to 1130 cm⁻¹. jst.go.jp Aromatic C-H and C=C stretching vibrations from the benzyl group would also be prominent. libretexts.org

Future Research Directions in 1 Benzylsulfonyl Azepane Chemistry

Development of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity

The synthesis of azepane-based compounds remains a challenge for organic chemists. researchgate.netunimib.it Future research will likely focus on developing more efficient and selective synthetic routes to 1-(benzylsulfonyl)azepane and its derivatives. Traditional methods for the synthesis of sulfonamides and azepanes can be lengthy and may result in low yields. researchgate.netnih.gov Innovations in synthetic methodology are crucial for the advancement of this class of compounds.

One promising area is the development of one-pot synthesis reactions. nih.gov These reactions, where multiple steps are carried out in the same reaction vessel, can significantly reduce the time and resources required for synthesis. For example, a one-pot synthesis of sulfonamides from unactivated acids and amines has been reported, which could be adapted for the synthesis of this compound. nih.gov Additionally, advancements in catalytic systems, such as the use of rhodium or copper catalysts, may enable more efficient and stereoselective synthesis of functionalized azepanes. researchgate.netnih.gov The development of diastereomerically pure azepane derivatives through piperidine (B6355638) ring expansion with excellent yield and selectivity has also been demonstrated as a viable strategy. rsc.org

Furthermore, the exploration of novel starting materials and reagents could lead to more efficient synthetic pathways. For instance, the use of vinyl aziridines in rhodium-catalyzed cycloaddition reactions has shown promise for the efficient synthesis of highly functionalized azepines in an enantioselective manner. researchgate.net The application of osmium-catalyzed tethered aminohydroxylation for the stereoselective synthesis of heavily hydroxylated azepane iminosugars also presents a novel approach. nih.gov

Table 1: Comparison of Potential Synthetic Strategies for Azepane Sulfonamides

Synthetic Strategy Potential Advantages Key Challenges
One-Pot Synthesis Reduced reaction time, cost-effective, minimized waste. nih.gov Compatibility of reagents and intermediates.
Catalytic Cycloaddition High efficiency, stereoselectivity, and functional group tolerance. researchgate.net Catalyst cost and sensitivity.
Ring Expansion High stereoselectivity and regioselectivity. rsc.org Substrate scope and reaction conditions.

Expansion of Computational Modeling for Predictive Design

Computational modeling has become an indispensable tool in modern drug discovery. nih.govnih.gov For this compound, computational methods can be employed to predict its physicochemical properties, biological activity, and potential off-target effects. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can provide valuable insights into the interactions of this compound with biological targets. nih.govnih.gov

Future research in this area will likely focus on the development of more accurate and predictive computational models. This could involve the use of advanced machine learning algorithms and artificial intelligence to analyze large datasets of chemical structures and biological activities. nih.gov Such models could be used to design novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov For instance, computational studies have been used to design novel sulfonamide derivatives targeting HIV-1 gp120 and to understand the structure-activity relationships of sulfonamides in cancer therapy. nih.govnih.gov The application of these methods to this compound could accelerate the discovery of new therapeutic agents.

Moreover, computational studies can aid in understanding the reaction mechanisms of synthetic pathways, leading to the optimization of reaction conditions and the development of more efficient synthetic routes. uns.ac.rs Density Functional Theory (DFT) calculations, for example, can be used to investigate the structural and electronic properties of molecules and predict their reactivity. uns.ac.rs

Exploration of this compound as a Scaffold for Emerging Biological Targets

The azepane ring is a common motif in many biologically active compounds and approved drugs. nih.govlifechemicals.comresearchgate.netdntb.gov.ua The this compound scaffold, therefore, represents a promising starting point for the discovery of new therapeutic agents targeting a wide range of biological targets. While research on azepane sulfonamides as 11β-HSD1 inhibitors has been reported, the full potential of this scaffold remains to be explored. nih.gov

Future research should focus on screening this compound and its derivatives against a diverse panel of emerging biological targets. These could include protein-protein interactions, epigenetic targets, and orphan receptors that are implicated in various diseases. The versatility of the sulfonamide group allows for facile modification, enabling the synthesis of a library of compounds with diverse chemical properties. researchgate.netopenaccesspub.orgnih.gov An N-benzylated azepane has been identified as a potent inhibitor of monoamine transporters, suggesting the potential of this scaffold in targeting neuropsychiatric disorders. nih.govnih.govresearchgate.net

The development of novel azepane derivatives as protein kinase B (PKB) inhibitors has also been a subject of interest, with structure-based optimization leading to potent and plasma-stable compounds. nih.gov The 1-(benzenesulfonyl)-1,5-dihydro-4,1-benzoxazepine scaffold, which is structurally related to this compound, has been investigated for the design of antitumor compounds. ujaen.es

Table 2: Potential Biological Targets for this compound Derivatives

Target Class Therapeutic Area Rationale
Monoamine Transporters Neuropsychiatric Disorders N-benzylated azepanes have shown potent inhibition. nih.govnih.gov
Protein Kinases Cancer Azepane derivatives have been optimized as PKB inhibitors. nih.gov
11β-HSD1 Metabolic Diseases Azepane sulfonamides are known potent inhibitors. nih.gov

Integration of Automated Synthesis and High-Throughput Screening in Research

The integration of automated synthesis and high-throughput screening (HTS) has revolutionized the drug discovery process. acs.orgresearchgate.netnih.govnih.gov For this compound research, these technologies can significantly accelerate the synthesis and evaluation of large libraries of compounds. acs.org

Automated flow-through synthesis platforms can be employed for the rapid and efficient production of secondary sulfonamides with high purity. acs.orgacs.org This approach allows for the generation of a diverse array of this compound derivatives for biological screening. acs.org The ability to perform automated column regeneration and integrated deprotection steps further enhances the efficiency of the process. acs.org

HTS can then be used to rapidly screen these compound libraries against various biological targets to identify hit compounds with desired activities. nih.govyoutube.comstanford.edu The data generated from HTS can be used to build structure-activity relationship (SAR) models, which can guide the design of more potent and selective compounds. nih.gov The combination of automated synthesis and HTS creates a powerful platform for the rapid discovery and optimization of novel therapeutic agents based on the this compound scaffold.

Interdisciplinary Approaches in Azepane Sulfonamide Research

The complexity of drug discovery necessitates a collaborative and interdisciplinary approach. nih.gov Future research on this compound will benefit from the integration of expertise from various fields, including medicinal chemistry, chemical biology, pharmacology, and computational science.

Medicinal chemists can focus on the design and synthesis of novel derivatives, while chemical biologists can develop and implement assays to evaluate their biological activity. Pharmacologists can investigate the in vivo efficacy and pharmacokinetic properties of lead compounds. Computational scientists can use modeling and simulation to guide the design process and analyze experimental data. mdpi.com

Such interdisciplinary collaborations can lead to a more comprehensive understanding of the therapeutic potential of this compound and accelerate its development into a clinically useful drug. researchgate.netnih.gov

Q & A

Q. Q1. What are the established synthetic routes for 1-(benzylsulfonyl)azepane, and what reaction conditions optimize yield?

Answer: this compound is synthesized via nucleophilic substitution. A common approach involves reacting azepane with benzylsulfonyl chloride under inert conditions (argon/nitrogen) in anhydrous solvents like dichloromethane or THF. Catalytic triethylamine is often used to neutralize HCl byproducts. Reaction optimization includes temperature control (0–25°C) and stoichiometric excess of azepane (1.2–1.5 eq) to minimize side reactions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from 2-propanol/DMF mixtures ensures high purity .

Q. Q2. Which analytical techniques are critical for characterizing this compound’s structural integrity?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the azepane ring’s saturation and sulfonyl group position. For example, the benzyl group’s aromatic protons resonate at δ 7.2–7.5 ppm, while the sulfonyl group deshields adjacent protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 267.12 for C13_{13}H17_{17}NO2_2S).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. Q3. How does the sulfonyl group in this compound influence its reactivity in medicinal chemistry applications?

Answer: The sulfonyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or alcohols) to generate derivatives. It also stabilizes charge-transfer interactions in biological systems, improving binding affinity to targets like neurotransmitter receptors. Computational studies suggest the sulfonyl oxygen participates in hydrogen bonding with residues in enzyme active sites, as seen in analogs targeting Sigma-1 receptors .

Q. Q4. What preliminary biological assays are recommended to evaluate this compound’s bioactivity?

Answer:

  • Receptor Binding Assays : Screen against CNS targets (e.g., serotonin, dopamine receptors) using radioligand displacement.
  • Enzyme Inhibition : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
  • Cytotoxicity : MTT assays in HEK-293 or HepG2 cells to assess safety profiles.
    Dose-response curves (1 nM–100 µM) and IC50_{50} calculations are standard .

Advanced Research Questions

Q. Q5. How can advanced synthetic methodologies (e.g., flow chemistry) improve the scalability of this compound production?

Answer: Continuous flow reactors enhance scalability by maintaining precise temperature control and reducing reaction times. For example, mixing azepane and benzylsulfonyl chloride in a microreactor at 25°C with a residence time of 10 minutes achieves >90% conversion. Automated purification via in-line liquid-liquid extraction minimizes manual handling, critical for GMP-compliant synthesis .

Q. Q6. What role do computational methods play in predicting this compound’s pharmacokinetic properties?

Answer:

  • Molecular Dynamics (MD) Simulations : Predict binding modes to targets like serotonin transporters (SERT).
  • ADMET Prediction : Tools like SwissADME estimate logP (~2.8), suggesting moderate blood-brain barrier penetration.
  • DFT Calculations : Analyze sulfonyl group’s electrostatic potential to guide derivative design for improved solubility .

Q. Q7. How can mechanistic studies resolve contradictions in reported biological activities of sulfonamide-containing azepanes?

Answer: Contradictions arise from substituent effects (e.g., benzyl vs. thienyl groups). Use isotopic labeling (35^{35}S) to track sulfonyl group interactions in vitro. Competitive binding assays with truncated analogs (e.g., removing the azepane ring) isolate contributions of specific moieties. For example, benzylsulfonyl derivatives show higher Sigma-1 receptor affinity than thienyl analogs due to enhanced π-π stacking .

Q. Q8. What strategies optimize this compound derivatives for selective enzyme inhibition?

Answer:

  • Bioisosteric Replacement : Substitute benzyl with pyridinyl groups to modulate electron-withdrawing effects.
  • Steric Hindrance : Introduce methyl groups ortho to the sulfonyl moiety to block off-target interactions.
  • Prodrug Design : Mask the sulfonyl group as a phosphonate ester to enhance cellular uptake, followed by enzymatic cleavage in vivo .

Q. Q9. Which analytical workflows validate this compound stability under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C. Monitor degradation via LC-MS; major degradants include sulfonic acid derivatives.
  • Plasma Stability : Incubate with human plasma (4 hours) and quantify parent compound loss using LC-MS/MS .

Q. Q10. How do structural modifications impact the compound’s metabolic fate in vivo?

Answer:

  • Phase I Metabolism : CYP450-mediated oxidation of the azepane ring generates hydroxylated metabolites. Introduce fluorine at the C3 position to block oxidation.
  • Phase II Conjugation : Sulfonyl groups resist glucuronidation, but benzyl hydroxylation facilitates sulfate conjugation. Use deuterated analogs to slow metabolism .

Data Interpretation and Contradictions

Q. Q11. How should researchers address discrepancies in reported binding affinities of this compound analogs?

Answer: Discrepancies often stem from assay conditions (e.g., buffer pH, cell membrane purity). Standardize protocols:

  • Use homogeneous receptor preparations (e.g., recombinant proteins).
  • Validate results with orthogonal techniques (SPR vs. radioligand binding).
  • Compare free energy calculations (ΔG) from MD simulations to experimental Kd_d values .

Q. Q12. What structural insights explain conflicting cytotoxicity data between this compound and its halogenated analogs?

Answer: Halogenation (e.g., fluoro vs. bromo) alters electronic properties and metabolic stability. Fluorine’s electronegativity increases membrane permeability but may enhance off-target interactions. Bromine’s larger size improves receptor fit but increases molecular weight, reducing solubility. SAR studies show EC50_{50} variations correlate with Hammett σ values of substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.